REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[F:12].[Li]C(CC)C.[CH2:18]([O:20][Si:21]([O:34][CH2:35][CH3:36])(Cl)[C:22]1[C:27]([F:28])=[C:26]([F:29])[C:25]([F:30])=[C:24]([F:31])[C:23]=1[F:32])[CH3:19]>CCOCC>[F:8][C:7]1[C:2]([Si:21]([C:22]2[C:23]([F:32])=[C:24]([F:31])[C:25]([F:30])=[C:26]([F:29])[C:27]=2[F:28])([O:34][CH2:35][CH3:36])[O:20][CH2:18][CH3:19])=[C:3]([F:12])[C:4]([F:11])=[C:5]([F:10])[C:6]=1[F:9]
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Name
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|
Quantity
|
39.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1F)F)F)F)F
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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[Li]C(C)CC
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Name
|
diethoxychloropentafluorophenylsilane
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Quantity
|
62.54 g
|
Type
|
reactant
|
Smiles
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C(C)O[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(Cl)OCC
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
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Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Type
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CUSTOM
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Details
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The solution is stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is kept below −50° C.
|
Type
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STIRRING
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Details
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The solution is stirred for over night
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Type
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TEMPERATURE
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Details
|
to warm up to room temperature
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Type
|
CUSTOM
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Details
|
Formed clear solution
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Type
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FILTRATION
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Details
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is filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1[Si](OCC)(OCC)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |